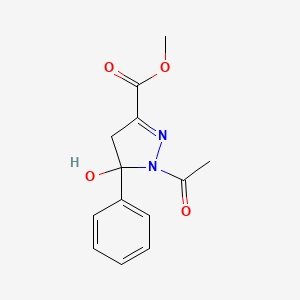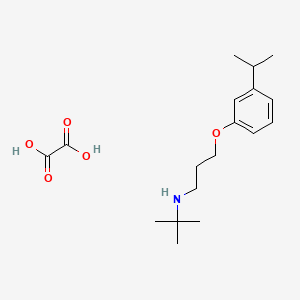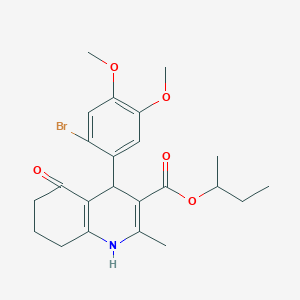
methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (MAHPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects through various mechanisms, including inhibition of pro-inflammatory cytokines, suppression of nuclear factor-kappa B (NF-κB) activation, and induction of apoptosis in cancer cells. It also acts as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. It has also been shown to inhibit the growth of cancer cells and induce cell death through apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. These include investigating its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its potential use as a therapeutic agent for other diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to optimize its drug delivery properties and improve its solubility in water.
In conclusion, methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with significant potential for various scientific research applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential applications in various fields.
Synthesemethoden
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized through a multistep process involving the reaction of acetylacetone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and phenylhydrazine. The final step involves the reaction of the product with methyl chloroformate to obtain methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
methyl 1-acetyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)15-13(18,10-6-4-3-5-7-10)8-11(14-15)12(17)19-2/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPZTMYQHKPRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C(=O)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-acetyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4941553.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)

![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)
![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941618.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)

![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)
![6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4941647.png)
![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)